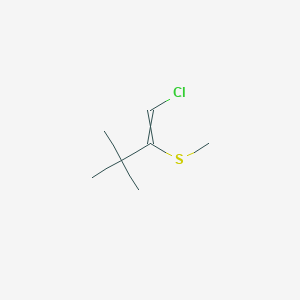
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C7H13ClS It is characterized by the presence of a chlorine atom, a methylsulfanyl group, and a double bond within its structure
Preparation Methods
The synthesis of 1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethyl-1-butene with sulfur and chlorine reagents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of industrial-grade reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides, resulting in the formation of dihalides or haloalkanes.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and halogens. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, especially in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene exerts its effects involves interactions with specific molecular targets. The chlorine and methylsulfanyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Comparison with Similar Compounds
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene can be compared with other similar compounds, such as:
1-Chloro-3,3-dimethylbutane: Lacks the methylsulfanyl group and double bond, resulting in different reactivity and applications.
3,3-Dimethyl-1-butene: Does not contain the chlorine or methylsulfanyl groups, leading to distinct chemical properties.
1-Chloro-2-methyl-2-butene:
Properties
CAS No. |
83759-13-1 |
|---|---|
Molecular Formula |
C7H13ClS |
Molecular Weight |
164.70 g/mol |
IUPAC Name |
1-chloro-3,3-dimethyl-2-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C7H13ClS/c1-7(2,3)6(5-8)9-4/h5H,1-4H3 |
InChI Key |
KKCUPAQRGUGUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CCl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


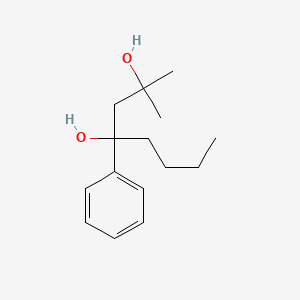
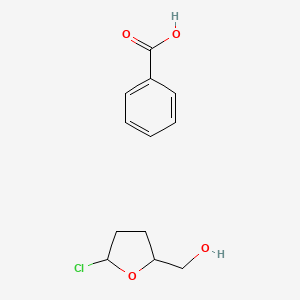

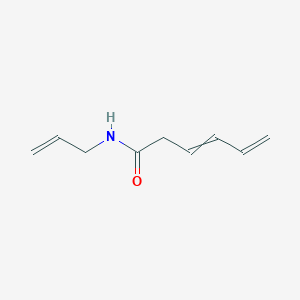
silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
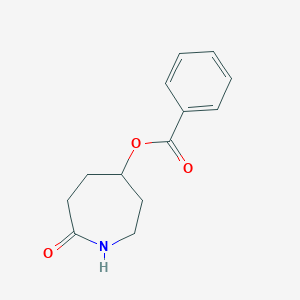
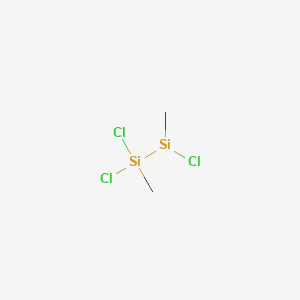
![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)
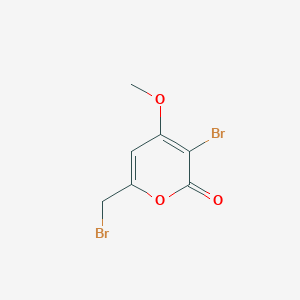
![(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B14413332.png)
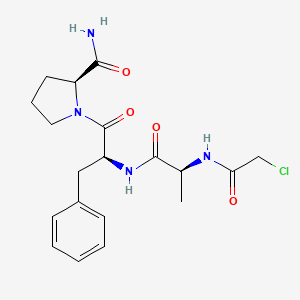
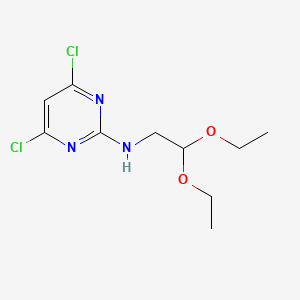
![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
